N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide
Description
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-16-4-2-3-5-17(16)25-12-18(23)22-19-21-11-15(26-19)10-13-6-8-14(20)9-7-13/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBSLRHRNJKOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Its structure includes:
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
- 4-Chlorobenzyl group : Enhances lipophilicity and biological membrane penetration.
- Methoxyphenoxy acetamide : Contributes to the compound's solubility and interaction with biological targets.
The biological activity of N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide primarily involves:
- Target Interaction : The compound is believed to interact with specific enzymes or receptors within microbial or cancerous cells, leading to inhibition of growth or induction of apoptosis.
- Biochemical Pathways : It may disrupt critical pathways such as cell wall biosynthesis in bacteria or cell cycle regulation in cancer cells.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent:
- In vitro Studies : Evaluated against various bacterial strains, it demonstrated significant inhibition comparable to standard antibiotics. For instance, compounds derived from similar thiazole structures have shown IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against specific pathogens .
| Compound | Target Pathogen | IC50 (µg/mL) |
|---|---|---|
| N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide | Mycobacterium tuberculosis | TBD |
| Benzothiazole derivatives | Various bacteria | 1.61 - 1.98 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Line Studies : The compound exhibited cytotoxic effects on cancer cell lines such as A431 and A549, with mechanisms involving apoptosis induction and cell cycle arrest .
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| A431 | 1 - 4 | Apoptosis promotion |
| A549 | 1 - 4 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The effectiveness of N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide can be attributed to specific structural features:
- Chlorine Substitution : The presence of a chlorine atom in the benzyl group enhances the lipophilicity and biological activity.
- Methoxy Group : The methoxy substitution on the phenoxy part increases solubility and may enhance interactions with biological targets.
Case Studies
Several studies have investigated similar compounds, providing insights into the biological activity of thiazole derivatives:
- Antitumor Activity : A study found that thiazole derivatives with specific substitutions showed promising anticancer properties, with some compounds exhibiting lower IC50 values than standard treatments like doxorubicin .
- Antibacterial Studies : Research demonstrated that thiazole-based compounds possess significant antibacterial properties, outperforming traditional antibiotics in certain cases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the benzyl, phenoxy, or thiazole moieties. These modifications influence molecular weight, polarity, and bioavailability:
*Calculated based on molecular formula.
Key Observations :
Enzyme Inhibition
- MAO-B and Cholinesterase Inhibition : highlights triazole-benzothiazole acetamides with dual MAO-B/BChE inhibition (IC₅₀ values in nM range). The target compound’s chlorobenzyl group may similarly interact with MAO-B’s hydrophobic pocket .
- Anticancer Activity: Compound 7d () exhibits potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM) due to its 2-fluoro-phenoxy group enhancing DNA intercalation . Thiadiazole derivatives () show IC₅₀ values as low as 1.61 µg/mL against HepG2, attributed to α,β-unsaturated ketone moieties .
Antimicrobial Activity
Pharmacological Selectivity
- Target Specificity: Fluorinated analogs (e.g., GSK920684A in ) show FPR2 agonism, while pyridazinone derivatives () activate FPR1/FPR2, suggesting substituent-dependent receptor selectivity .
- Toxicity : Sulfathiazole derivatives () exhibit low cytotoxicity (IC₅₀ > 10 µM) compared to antitumor thiadiazoles, highlighting the role of electron-withdrawing groups in reducing off-target effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-amino-5-(4-chloro-benzyl)thiazole with 2-(2-methoxy-phenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) in solvents like dioxane or acetone. Yield optimization can be achieved by:
- Controlling stoichiometry : Ensure equimolar ratios of reactants to minimize side products .
- Temperature modulation : Reflux at 20–25°C prevents decomposition of sensitive intermediates .
- Purification : Recrystallization from ethanol-DMF mixtures enhances purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 7.1–7.3 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M]+ peaks at m/z 471–507) and fragmentation patterns (e.g., loss of chloro-benzyl or methoxy-phenoxy groups) .
- Elemental Analysis : Validates C, H, N content (e.g., calculated vs. experimental values within ±0.3%) .
Q. How is the bioactivity of this compound initially screened in academic research?
- Methodological Answer : Preliminary bioactivity is assessed using:
- Antimicrobial Assays : Disk diffusion or microdilution against pathogens (e.g., Xanthomonas oryzae) with EC50 values compared to standards like bismerthiazol .
- Enzyme Inhibition : MAO-A/B or acetylcholinesterase (AChE) inhibition via spectrophotometric IC50 determination .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50 calculations using cisplatin as a reference) .
Advanced Research Questions
Q. How can researchers address discrepancies in synthetic yields reported for similar acetamide-thiazole derivatives?
- Methodological Answer : Yield variations (e.g., 21% vs. 80% in derivatives) may arise from:
- Reagent quality : Impurities in chloroacetyl chloride or amines reduce reactivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst use : Anhydrous K2CO3 or phase-transfer catalysts enhance reaction rates .
- Statistical optimization : Design of Experiments (DoE) can identify critical factors like temperature and stoichiometry .
Q. What computational strategies are employed to predict the binding affinity of this compound with neurological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina simulates interactions with MAO-B or AChE active sites. Key residues (e.g., Tyr435 in MAO-B) are analyzed for hydrogen bonding or π-π stacking .
- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to validate docking poses .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with inhibitory potency .
Q. How should conflicting bioactivity data across structural analogs be resolved?
- Methodological Answer : Contradictions (e.g., high anti-Xoo activity in some derivatives but not others) require:
- SAR Studies : Systematic variation of substituents (e.g., 4-chloro vs. 4-methyl on the benzyl group) to identify critical pharmacophores .
- Dose-Response Curves : Validate EC50/IC50 values across multiple replicates to rule out assay variability .
- Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes) to differentiate intrinsic vs. metabolism-driven activity loss .
Data Contradiction Analysis
Q. Why do some studies report potent MAO-B inhibition for this compound, while others show negligible activity?
- Methodological Answer : Discrepancies may stem from:
- Enzyme source : Recombinant human MAO-B vs. rat brain homogenates exhibit varying sensitivity .
- Assay conditions : pH (7.4 vs. 8.0) or substrate concentration (e.g., kynuramine vs. tyramine) alter inhibition kinetics .
- Stereochemical purity : Racemic mixtures vs. enantiomerically pure samples impact binding .
Experimental Design Considerations
Q. What controls are essential when evaluating the cytotoxicity of this compound?
- Methodological Answer :
- Negative controls : Solvent-only treatments (e.g., DMSO at ≤0.1% v/v) to exclude vehicle effects .
- Positive controls : Standard chemotherapeutics (e.g., cisplatin for apoptosis induction) .
- Cell viability normalization : Use of internal standards (e.g., Alamar Blue or MTT) to quantify live/dead cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
